molecular formula C12H11ClF3N3O B2895333 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide CAS No. 2061726-51-8

2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide

货号: B2895333
CAS 编号: 2061726-51-8
分子量: 305.69
InChI 键: OFZSHPVYQMMYIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a pyrrolo[2,3-b]pyridine core substituted with chlorine at position 3 and a trifluoromethyl group at position 3. The N,N-dimethylacetamide moiety is attached via a methylene bridge to the pyrrolopyridine nitrogen.

属性

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N3O/c1-18(2)10(20)6-19-5-9(13)8-3-7(12(14,15)16)4-17-11(8)19/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZSHPVYQMMYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C2=C1N=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide (CAS Number: 320422-79-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H11ClF3N3OC_{12}H_{11}ClF_3N_3O, with a molar mass of 297.66 g/mol. Its structure includes a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit significant antitumor properties. For instance, a related compound was shown to selectively inhibit certain kinases involved in cancer progression, suggesting that this compound may also possess similar properties. Specific assays have demonstrated its ability to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

The proposed mechanism of action involves the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival. The trifluoromethyl group may enhance binding affinity to target proteins, leading to more effective inhibition. Additionally, studies suggest that this compound may interact with efflux pumps associated with multidrug resistance (MDR), thereby enhancing the efficacy of concurrent chemotherapeutic agents .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were reported in the nanomolar range, indicating potent activity .
  • Animal Models : In vivo experiments using murine models of cancer showed that administration of the compound resulted in a marked reduction in tumor size compared to control groups. These findings support its potential application in cancer therapy .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics, suggesting that the compound could achieve therapeutic concentrations in vivo without significant toxicity .

Data Summary Table

Parameter Value
Molecular FormulaC12H11ClF3N3O
Molar Mass297.66 g/mol
Antitumor ActivityIC50 in nanomolar range
Mechanism of ActionKinase inhibition; modulation of MDR
In Vivo Tumor ReductionSignificant reduction in tumor size

科学研究应用

Inhibition of Kinase Activity

Research indicates that compounds similar to 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide exhibit inhibitory effects on various receptor tyrosine kinases. These include:

  • Colony-stimulating factor-1 receptor (CSF-1R)
  • c-Kit proto-oncogene proteins (c-Kit)
  • Fms-like tyrosine kinase 3 (FLT3)

These kinases are crucial in cell signaling pathways related to cancer progression and inflammation, making this compound a candidate for anti-cancer therapies and treatments for inflammatory diseases .

Antitumor Activity

Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds possess antitumor properties. The mechanism often involves the modulation of signaling pathways that lead to apoptosis in cancer cells. For instance, compounds targeting specific kinases can disrupt cancer cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also have neuroprotective effects. It has been shown to inhibit neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that the presence of the trifluoromethyl group enhances the potency of these compounds by improving their binding affinity to target kinases .

Case Study 2: Neuroprotection

In a preclinical model of neurodegeneration, administration of the compound resulted in reduced levels of inflammatory markers and improved cognitive function tests. This suggests potential therapeutic applications in treating conditions characterized by neuroinflammation .

Applications in Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development:

  • Lead Compound : Its ability to inhibit multiple kinases positions it as a lead compound for developing multi-targeted therapies.
  • Synthetic Modifications : The compound can be modified to enhance its pharmacokinetic properties or selectivity towards specific targets.

相似化合物的比较

Core Heterocycle Modifications

Key Analogs :

  • Compound from : N~2~-[2-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-fluoropyrimidin-4-yl]-N,N-dimethyl-L-alaninamide
    • Differences : Replaces the trifluoromethyl group with fluorine on a pyrimidine ring and incorporates an alaninamide side chain.
    • Implications : The pyrimidine extension may enhance π-stacking interactions in target binding, while the alaninamide could improve solubility compared to the target compound’s acetamide .
  • Compound from : 2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide Differences: Substitutes the chloro-trifluoromethyl motif with an ethyl-pyrazole group and uses a benzamide side chain.

Substituent Effects on Physicochemical Properties

Compound Key Substituents LogP (Predicted) Solubility Bioactivity Context
Target Compound Cl, CF₃, N,N-dimethylacetamide ~3.2 Moderate (neutral form) Pesticidal/Kinase inhibition
Compound Cl, F, alaninamide ~2.8 High (polar side chain) Kinase-targeted therapeutics
Compound Ethyl-pyrazole, benzamide ~3.5 Low (aromatic core) Anticancer/Agrochemical

Analysis :

  • The trifluoromethyl group in the target compound increases lipophilicity (higher LogP) compared to the fluorine-substituted analog in , which may enhance membrane permeability but reduce aqueous solubility.

准备方法

Cyclocondensation of 2-Amino-Pyrrole Derivatives

A widely adopted method involves reacting 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate) in acetic acid with catalytic hydrochloric acid. This one-pot reaction forms the bicyclic system through intramolecular cyclization. For example, refluxing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with malononitrile yields 4-amino-6,7-diphenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in 70–85% yield.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the pyrrole amino group on the electrophilic carbon of the active methylene compound, followed by cyclodehydration (Scheme 1).

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced either via direct trifluoromethylation or by employing pre-functionalized building blocks.

Electrophilic Trifluoromethylation

Trifluoromethylation of the pyrrolo[2,3-b]pyridine core is challenging due to the electron-deficient nature of the aromatic system. However, Umemoto’s reagent (2-trifluoromethylbenzo[d]dioxaborolium tetrafluoroborate) enables regioselective C–H trifluoromethylation under mild conditions. For instance, treating 3-chloro-1H-pyrrolo[2,3-b]pyridine with Umemoto’s reagent in dichloromethane at 0°C affords 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in 62% yield.

Use of Trifluoromethyl-Containing Precursors

An alternative approach utilizes 3-(trifluoromethyl)pyridine derivatives as starting materials. For example, 3-(trifluoromethyl)pyridine-1-oxide undergoes chlorination with phosphorus oxychloride (POCl₃) at 105–125°C to yield 2-chloro-3-(trifluoromethyl)pyridine, a key intermediate. This method achieves 91.89% yield and minimizes byproducts like 2-chloro-5-(trifluoromethyl)pyridine through precise temperature control.

Chlorination Strategies

Chlorination is typically achieved using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

POCl₃-Mediated Chlorination

In a representative procedure, 1-(4-methoxybenzyl)-4-hydroxy-2,3,6-trimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is treated with excess POCl₃ at 60°C for 4 hours, yielding the corresponding 4-chloro derivative in 85% yield. The reaction proceeds via phosphorylation of the hydroxyl group, followed by nucleophilic displacement by chloride (Scheme 2).

Functionalization with N,N-Dimethylacetamide

The N,N-dimethylacetamide moiety is introduced via alkylation or acylation at the pyrrolo[2,3-b]pyridine nitrogen.

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction enables efficient N-alkylation under mild conditions. Reacting 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with 2-bromo-N,N-dimethylacetamide in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) affords the target compound in 78% yield.

Direct Acylation

Alternative protocols involve acylation with chloroacetyl chloride followed by amidation. For example, treating the pyrrolo[2,3-b]pyridine core with chloroacetyl chloride in dichloromethane with triethylamine yields the chloroacetamide intermediate, which is subsequently reacted with dimethylamine in acetonitrile to form the final product.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation One-pot cyclization 70–85 Scalable, minimal purification Limited to specific substituents
POCl₃ Chlorination Phosphorylation-displacement 85–92 High regioselectivity Requires harsh conditions
Mitsunobu Alkylation DEAD/PPh₃-mediated coupling 78 Mild conditions Costly reagents
Trifluoromethylation Umemoto’s reagent 62 Direct C–H functionalization Moderate yield

Optimization and Scale-Up Considerations

  • Temperature Control : Chlorination with POCl₃ requires precise heating (105–125°C) to suppress byproduct formation.
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates for cyclocondensation.
  • Catalyst Use : Tetrakis(triphenylphosphine)palladium(0) facilitates Suzuki-Miyaura couplings for introducing aryl groups in related derivatives.

常见问题

Q. What are the recommended synthetic routes for preparing 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the chloro and trifluoromethyl groups onto the pyrrolo[2,3-b]pyridine core.
  • Coupling reactions (e.g., Suzuki-Miyaura cross-coupling) using palladium catalysts (e.g., Pd(PPh₃)₄) to attach substituents. Example conditions: toluene/ethanol/water solvent system at 90–105°C .
  • Acetamide formation via reaction of intermediates with chloroacetyl chloride in tetrahydrofuran (THF) under controlled temperatures (0–5°C to room temperature) .
  • Optimization : Use K₂CO₃ as a base in DMF for alkylation steps to improve yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC or LC-MS to assess purity (>95% recommended for biological assays).
  • Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions and acetamide linkage .
    • IR spectroscopy to validate carbonyl (C=O) and amide (N-H) groups .
  • Elemental analysis to verify molecular formula (C₁₃H₁₁ClF₃N₃O) .

Q. What solvent systems are suitable for solubility and stability studies?

Methodological Answer:

  • Polar aprotic solvents : DMSO or DMF for stock solutions due to high solubility .
  • Aqueous stability : Test in PBS buffer (pH 7.4) at 37°C, monitoring degradation via UV-Vis or LC-MS over 24–72 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl or chloro groups) influence bioactivity?

Structure-Activity Relationship (SAR) Insights :

  • Trifluoromethyl group : Enhances metabolic stability and membrane permeability due to lipophilicity and electron-withdrawing effects .
  • Chloro substituent : Increases binding affinity to hydrophobic pockets in target proteins (e.g., kinases) .
  • Acetamide moiety : Critical for hydrogen bonding with catalytic residues in enzymes .

Q. What experimental approaches are used to study enzyme inhibition kinetics?

Methodological Answer :

  • Enzyme assays : Use recombinant enzymes (e.g., Factor Xa or kinases) with fluorogenic substrates.
  • Kinetic parameters : Calculate IC₅₀ values via dose-response curves and determine inhibition constants (Kᵢ) using Lineweaver-Burk plots .
  • Competitive vs. non-competitive inhibition : Assess via substrate concentration variation .

Q. How can computational modeling aid in understanding target interactions?

Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding modes with protein targets (e.g., Factor Xa or kinase domains) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with Ser195 in Factor Xa) .

Q. What strategies resolve contradictions in reported biological activities?

Methodological Answer :

  • Replicate assays : Use standardized protocols (e.g., NIH guidelines for cytotoxicity).
  • Control experiments : Compare with known inhibitors (e.g., razaxaban for Factor Xa studies) .
  • Meta-analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed journals to validate trends .

Q. How is X-ray crystallography applied to structural analysis?

Methodological Answer :

  • Co-crystallization : Grow crystals with target proteins (e.g., kinases) using vapor diffusion.
  • Data collection : Use synchrotron radiation (e.g., 1.0 Å resolution) to resolve electron density maps.
  • Refinement : Software like PHENIX or Coot to model ligand-protein interactions (e.g., halogen bonds with chloro groups) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。